Atenolol

描述

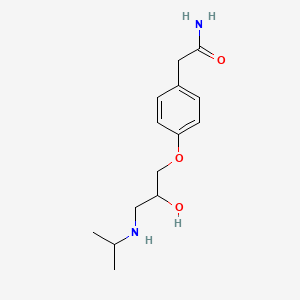

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3/c1-10(2)16-8-12(17)9-19-13-5-3-11(4-6-13)7-14(15)18/h3-6,10,12,16-17H,7-9H2,1-2H3,(H2,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

METKIMKYRPQLGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022628 |

Source

|

| Record name | Atenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>40 [ug/mL] (The mean of the results at pH 7.4), Freely soluble in methanol; soluble in acetic acid, DMSO; sparingly soluble in 96% ethanol; slightly soluble in isopropanol; very slightly soluble in acetone, dioxane; practically insoluble in acetonitrile, ethyl acetate; chloroform, Freely soluble in 1 N HCl (300 mg/ml @ 25 °C); less soluble in chloroform (3 mg/ml @ 25 °C), In water, 1.33X10+4 mg/l @ 25 °C, 13.3 mg/mL at 25 °C |

Source

|

| Record name | SID855957 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATENOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White, crystalline powder, Crystals from ethyl acetate, Colorless crystals | |

CAS No. |

29122-68-7 |

Source

|

| Record name | Atenolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29122-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atenolol [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029122687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | atenolol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Atenolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Atenolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.941 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATENOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/50VV3VW0TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ATENOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158-160, 146 - 148 °C, 147 °C |

Source

|

| Record name | Atenolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00335 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ATENOLOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6526 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Atenolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001924 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Atenolol beta-1 adrenergic receptor binding affinity

An In-Depth Technical Guide to the Beta-1 Adrenergic Receptor Binding Affinity of Atenolol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive examination of the binding affinity of this compound for the beta-1 (β1) adrenergic receptor. This compound is a second-generation, β1-selective adrenergic antagonist widely prescribed for cardiovascular conditions such as hypertension, angina pectoris, and acute myocardial infarction.[1][2][3] Its therapeutic efficacy is fundamentally rooted in its high affinity and selectivity for the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue.[4][5] This document delves into the theoretical underpinnings of receptor-ligand interactions, presents a detailed experimental protocol for determining binding affinity via radioligand assays, and discusses the translation of these quantitative measures into pharmacological and clinical context. By synthesizing mechanistic insights with field-proven methodologies, this guide serves as an authoritative resource for professionals engaged in cardiovascular drug discovery and development.

Introduction: The this compound-β1 Receptor Interaction

The sympathetic nervous system modulates cardiovascular function primarily through the action of catecholamines, such as norepinephrine and epinephrine, on adrenergic receptors.[4] The β1-adrenergic receptor, a G-protein-coupled receptor (GPCR), is the primary subtype found in the heart.[4][6] Its activation triggers a signaling cascade that increases heart rate, myocardial contractility, and cardiac output.[4]

This compound exerts its therapeutic effects by selectively binding to these β1 receptors, acting as a competitive antagonist to endogenous catecholamines.[1][7] This blockade results in decreased heart rate, reduced blood pressure, and lower myocardial contractility, thereby reducing the heart's workload and oxygen demand.[1][5] The "cardioselectivity" of this compound refers to its higher binding affinity for β1 receptors compared to β2 receptors, which are prevalent in bronchial and vascular smooth muscle.[5][8] This property is crucial as it minimizes the risk of bronchoconstriction in patients with respiratory conditions, a significant side effect associated with non-selective beta-blockers.[5][8] A precise, quantitative understanding of this compound's binding affinity is therefore paramount for characterizing its potency, selectivity, and clinical utility.

Theoretical Framework

The Beta-1 Adrenergic Receptor: Structure and Signaling

The β1-adrenergic receptor is an integral membrane protein characterized by seven transmembrane helices.[6][9] The extracellular domains form the ligand-binding pocket, while the intracellular loops and C-terminus interact with signaling proteins, most notably the heterotrimeric Gs protein.[6][10]

Upon agonist binding (e.g., norepinephrine), the receptor undergoes a conformational change, activating the Gs protein. The Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[4][6] cAMP acts as a second messenger, activating Protein Kinase A (PKA). PKA proceeds to phosphorylate several downstream targets, including L-type calcium channels and phospholamban, leading to increased intracellular calcium and enhanced cardiac contractility and heart rate.[4][11] this compound, by occupying the binding site, prevents this activation cascade.

Principles of Receptor-Ligand Binding Affinity

The interaction between a ligand (like this compound) and a receptor is governed by the law of mass action. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd) , which is the concentration of ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity.

In a clinical and drug development context, two other terms are frequently used:

-

IC50 (Half maximal inhibitory concentration): This is the concentration of an unlabeled drug (competitor) that is required to displace 50% of a specific radiolabeled ligand from its receptor. The IC50 is an experimental value and is dependent on the concentration of the radioligand used.[12]

-

Ki (Inhibition constant): This is the equilibrium dissociation constant for the unlabeled competitor drug. Unlike the IC50, the Ki is an intrinsic property of the drug and the receptor, independent of the experimental conditions.[13] It provides a standardized measure of a drug's potency that can be compared across different experiments and compounds.[12] The Ki is calculated from the IC50 value using the Cheng-Prusoff equation .[12]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand.

This equation is fundamental for converting the experimentally derived IC50 into the more universally comparable Ki value.[14][15]

Experimental Determination of Binding Affinity

The most common method for determining the binding affinity of a compound like this compound is the competitive radioligand binding assay .[16][17] This assay measures the ability of an unlabeled compound (the "cold" competitor, this compound) to compete with a radiolabeled ligand (the "hot" ligand) for binding to the target receptor.[18]

Experimental Workflow Overview

The process involves preparing a source of β1 receptors (typically cell membranes), incubating them with a fixed concentration of a suitable β1-selective radioligand and varying concentrations of this compound, separating the bound from free radioligand, and quantifying the radioactivity.

Detailed Step-by-Step Protocol

This protocol is a representative example for determining the Ki of this compound for the human β1-adrenergic receptor expressed in a cell line (e.g., HEK293).

3.2.1 Reagents and Equipment

-

Receptor Source: Membrane preparation from HEK293 cells stably expressing the human β1-adrenergic receptor.

-

Radioligand: [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol (a non-selective antagonist often used for total receptor quantification).

-

Competitor: this compound.

-

Non-specific Binding Control: A high concentration of a non-selective beta-blocker (e.g., 10 µM Propranolol).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Equipment: 96-well plates, cell harvester for vacuum filtration, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.[16]

3.2.2 Membrane Preparation [18]

-

Cell Lysis: Resuspend pelleted cells expressing the β1 receptor in ice-cold homogenization buffer.

-

Homogenization: Disrupt cells using a Dounce or Polytron homogenizer on ice.

-

Centrifugation: Centrifuge the homogenate at low speed (~1,000 x g) to pellet nuclei and debris.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at high speed (~40,000 x g, 4°C) to pellet the membranes.

-

Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation.

-

Final Preparation: Resuspend the final pellet in assay buffer. Determine the protein concentration using a standard method like the BCA assay. Store aliquots at -80°C.[19]

3.2.3 Competitive Binding Assay [19][20]

-

Assay Setup: Prepare a 96-well plate. Designate triplicate wells for:

-

Total Binding: Radioligand + Assay Buffer.

-

Non-specific Binding (NSB): Radioligand + High concentration of Propranolol (e.g., 10 µM).

-

Competition: Radioligand + Serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

-

Reagent Addition: In a final volume of 250 µL per well:

-

Add 50 µL of the appropriate compound (this compound dilution, Propranolol for NSB, or buffer for Total Binding).

-

Add 50 µL of the radioligand at a fixed concentration (typically at or below its Kd).

-

Initiate the reaction by adding 150 µL of the membrane preparation (e.g., 10-20 µg protein/well).

-

-

Incubation: Incubate the plate for a predetermined time to reach equilibrium (e.g., 60 minutes at 30°C) with gentle agitation.[19]

-

Termination: Terminate the assay by rapid vacuum filtration through a glass fiber filter using a cell harvester. This step traps the membranes (with bound radioligand) on the filter while unbound radioligand passes through.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis and Interpretation

The analysis translates raw CPM data into a quantitative measure of binding affinity.

-

Calculate Specific Binding: For each data point, calculate the specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate Inhibition Curve: Convert the CPM values for each this compound concentration into a percentage of inhibition.

-

Determine IC50: Plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using non-linear regression software (e.g., GraphPad Prism). The IC50 is the concentration of this compound that corresponds to 50% inhibition on this curve.

-

Calculate Ki: Use the Cheng-Prusoff equation (Ki = IC50 / (1 + [L]/Kd)) to calculate the inhibition constant (Ki). The Kd of the radioligand must be determined separately via a saturation binding experiment.[12][14]

Quantitative Data and Clinical Relevance

This compound Binding Affinity and Selectivity

The Ki value quantifies this compound's affinity. Crucially, comparing the Ki for the β1 receptor to that for the β2 receptor provides a quantitative measure of its selectivity.

| Receptor Subtype | This compound Ki Value (µM) | Reference |

| Beta-1 (β1) | 1.14 | [21] |

| Beta-2 (β2) | 48.7 | [21] |

Note: Ki values can vary between studies depending on experimental conditions and tissue/cell sources.

The data clearly demonstrates that a significantly lower concentration of this compound is required to occupy 50% of β1 receptors compared to β2 receptors, quantifying its cardioselectivity.[21]

Pharmacokinetics and Pharmacodynamics

The in vitro binding affinity (Ki) is a primary determinant of a drug's in vivo potency and pharmacodynamic effects.

| Pharmacokinetic Parameter | Value | Reference(s) |

| Bioavailability (Oral) | ~50% | [1][22][23] |

| Time to Peak Plasma Level | 2 - 4 hours | [1][22][24] |

| Plasma Protein Binding | ~3% | [24] |

| Elimination Half-Life | 6 - 7 hours | [23][24] |

| Primary Route of Elimination | Renal (excreted largely unchanged) | [23][24][25] |

This compound's hydrophilicity leads to incomplete oral absorption but also minimal hepatic metabolism and low penetration across the blood-brain barrier.[23][24][25] Its elimination half-life of 6-7 hours allows for once-daily dosing.[24] The in vivo affinity (KB) of S(-)-atenolol has been estimated to be 4.6 x 10⁻⁸ M (46 nM), which aligns well with in vitro functional assays.[26][27]

Clinical Significance of β1 Selectivity

The high affinity for β1 receptors is directly responsible for this compound's primary clinical effects:

-

Reduced Heart Rate: Blockade of β1 receptors in the sinoatrial node.[5]

-

Decreased Myocardial Contractility: Antagonism of β1 receptors in ventricular muscle.[1][5]

-

Lowered Blood Pressure: A consequence of reduced cardiac output and potentially other mechanisms.[7]

The ~40-fold lower affinity for β2 receptors is clinically advantageous.[21] It means that at therapeutic doses, this compound is less likely to cause bronchoconstriction (by blocking β2 receptors in the lungs) or inhibit vasodilation (by blocking β2 receptors in peripheral blood vessels), making it a safer option than non-selective beta-blockers for patients with asthma or peripheral vascular disease.[5][8] However, it is important to note that this selectivity is dose-dependent and can be lost at higher concentrations.[5][8]

Conclusion

The binding affinity of this compound for the β1-adrenergic receptor is a cornerstone of its pharmacological profile and clinical success. As a cardioselective beta-blocker, its high affinity for β1 receptors in the heart allows for effective management of cardiovascular diseases while minimizing off-target effects. The methodologies detailed in this guide, particularly the competitive radioligand binding assay, represent the gold standard for quantifying this critical molecular interaction. A thorough understanding of the principles, execution, and data analysis of these assays is essential for researchers and drug development professionals working to characterize existing therapies and discover the next generation of cardiovascular medicines.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]

- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 13. m.youtube.com [m.youtube.com]

- 14. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Receptor-Ligand Binding Assays [labome.com]

- 18. benchchem.com [benchchem.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. merckmillipore.com [merckmillipore.com]

- 21. glpbio.cn [glpbio.cn]

- 22. Studies on the pharmacokinetics and pharmacodynamics of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound - Wikipedia [en.wikipedia.org]

- 24. benchchem.com [benchchem.com]

- 25. ClinPGx [clinpgx.org]

- 26. researchgate.net [researchgate.net]

- 27. Mechanism-based pharmacodynamic modeling of S(-)-atenolol: estimation of in vivo affinity for the beta1-adrenoceptor with an agonist-antagonist interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Atenolol's Impact on Intracellular cAMP Signaling Pathways

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Atenolol, a second-generation β1-selective adrenergic antagonist, is a cornerstone therapeutic for various cardiovascular disorders, including hypertension, angina pectoris, and acute myocardial infarction.[1][2][3] Its clinical efficacy is fundamentally rooted in its ability to modulate the β-adrenergic signaling cascade, a critical pathway in cardiac regulation. The central hub of this pathway is the second messenger, cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive, in-depth exploration of the molecular mechanisms through which this compound exerts its effects on intracellular cAMP signaling. We will dissect the canonical signaling pathway, detail the precise point of intervention by this compound, explore the nuances of long-term receptor modulation, and provide validated, step-by-step experimental protocols for quantifying these effects in a research setting. This document is designed to serve as a technical resource, blending established principles with practical, field-proven methodologies for professionals engaged in cardiovascular research and drug development.

The Canonical β1-Adrenergic Receptor-cAMP Signaling Axis

The sympathetic nervous system regulates cardiac function primarily through the release of catecholamines like norepinephrine and epinephrine. These neurotransmitters bind to β-adrenergic receptors on the surface of cardiomyocytes, initiating a signaling cascade that profoundly impacts heart rate, contractility, and relaxation.[4][5] The β1-adrenergic receptor (β1-AR) is the predominant subtype in the heart and its activation is directly coupled to the synthesis of intracellular cAMP.

The sequence of events is as follows:

-

Ligand Binding: An agonist (e.g., norepinephrine) binds to the β1-AR, a G-protein-coupled receptor (GPCR).[5]

-

G-Protein Activation: This binding induces a conformational change in the receptor, which activates its associated heterotrimeric Gs protein. The Gs protein releases its bound GDP, binds GTP, and dissociates into its Gαs and Gβγ subunits.

-

Adenylyl Cyclase Stimulation: The activated Gαs subunit translocates along the plasma membrane and binds to adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP into cAMP.[5]

-

PKA Activation: cAMP acts as a crucial second messenger. It binds to the regulatory subunits of Protein Kinase A (PKA), causing them to dissociate from the catalytic subunits. This unleashes the kinase activity of the PKA catalytic subunits.[5]

-

Downstream Phosphorylation: Activated PKA then phosphorylates a host of intracellular protein targets that mediate the physiological response. In cardiomyocytes, key targets include L-type calcium channels (increasing calcium influx and contractility) and phospholamban (enhancing calcium reuptake into the sarcoplasmic reticulum, aiding relaxation).[6][7]

-

Signal Termination: The signal is terminated by phosphodiesterases (PDEs), enzymes that hydrolyze cAMP into the inactive 5'-AMP, and by the intrinsic GTPase activity of the Gαs subunit, which returns the G protein to its inactive state.[8][9]

This compound's Mechanism of Action: Competitive Antagonism

This compound functions as a competitive β1-selective adrenergic antagonist.[1][10][11] Unlike an agonist, which activates the receptor, this compound binds to the β1-AR but does not induce the conformational change necessary for Gs protein activation.[12][13]

Causality of Experimental Choice: By occupying the receptor's binding site, this compound physically prevents endogenous catecholamines from binding and initiating the signaling cascade.[1][12] This "competitive" nature is crucial; the degree of inhibition depends on the relative concentrations of this compound and the agonist. At therapeutic doses, this compound effectively dampens the sympathetic drive on the heart, leading to its clinical effects: decreased heart rate, reduced myocardial contractility, and lower blood pressure.[2][11][14]

The direct biochemical consequence of this action is a profound reduction in the rate of intracellular cAMP synthesis.[7][10] By preventing β1-AR activation, this compound effectively shuts down the Gαs-mediated stimulation of adenylyl cyclase.

Advanced Concepts: Long-Term Effects and Non-Canonical Signaling

While the primary mechanism of this compound is straightforward antagonism, its long-term administration and the complexity of GPCR biology introduce further considerations for the researcher.

-

Receptor Upregulation: Chronic blockade of a receptor can lead to a compensatory cellular response. In the case of β-blockers like this compound, prolonged treatment can increase the density of β1-adrenergic receptors on the cell surface.[15] This phenomenon is clinically significant, as abrupt withdrawal of this compound can lead to a hyper-responsive state to catecholamines, potentially causing rebound hypertension or angina.[3]

-

β-Arrestin Signaling: GPCRs can signal through pathways independent of G-proteins, primarily mediated by β-arrestin proteins.[16][17] After receptor activation and phosphorylation by G-protein receptor kinases (GRKs), β-arrestins are recruited. While initially known for their role in receptor desensitization and internalization, β-arrestins can also act as scaffolds for other signaling molecules, such as those in the MAPK/ERK pathway.[17][18][19] Antagonists can influence the balance between G-protein-dependent and β-arrestin-dependent signaling, a concept known as "biased agonism." While this compound is considered a neutral antagonist, its impact on the β-arrestin pathway is an active area of investigation.

-

Pathway Crosstalk: Studies have shown that β1-ARs can activate signaling pathways other than the canonical cAMP route, including the Ras/Raf/MEK/MAPK pathway, which can occur independently of cAMP production.[20] Lifelong treatment with this compound in animal models has been shown to increase the amount of ERK signaling protein.[21][22] Therefore, the full signaling impact of this compound may involve modulation of these parallel pathways.

Methodologies for Quantifying this compound's Impact on cAMP

To rigorously study this compound's effects, it is essential to employ validated experimental systems. The core objective is to measure the change in intracellular cAMP concentration in a relevant cell system following β-adrenergic stimulation in the presence and absence of the antagonist.

Experimental Workflow: A Self-Validating System

A robust experimental design must include controls that validate each step of the signaling pathway. This ensures that any observed effect is directly attributable to the compound under investigation at its intended target.

Causality of Experimental Choice:

-

Agonist (e.g., Isoproterenol): A non-selective β-agonist is used to reliably stimulate the β-AR and induce a strong cAMP response.

-

Direct AC Activator (Forskolin): Forskolin directly activates adenylyl cyclase, bypassing the receptor.[23] If a cell responds to Forskolin but not Isoproterenol, it suggests a problem with the receptor or G-protein coupling. If it responds to neither, the downstream machinery (AC, ATP availability) is likely compromised.

-

PDE Inhibitor (e.g., IBMX): A non-specific phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) prevents the degradation of cAMP.[24] Its inclusion can amplify the signal, making it easier to detect, and confirms that PDEs are active in the cell system. It is often used in conjunction with agonists to achieve a maximal, sustained cAMP level.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is a classic, robust method based on the principle of competitive binding.

Methodology:

-

Cell Preparation & Treatment:

-

Seed cells (e.g., CHO or HEK293 cells stably expressing the human β1-AR) in a 96-well plate and grow to ~90% confluency.[25]

-

Aspirate growth medium and wash once with sterile Phosphate-Buffered Saline (PBS).

-

Add 90 µL of stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well.

-

Add 5 µL of this compound dilutions (or vehicle) and incubate for 15 minutes at 37°C.

-

Add 5 µL of β-agonist (e.g., Isoproterenol) to achieve the desired final concentration (typically the agonist's EC80) and incubate for 30 minutes at 37°C.

-

-

Cell Lysis:

-

Aspirate the stimulation buffer.

-

Add 100 µL of 0.1 M HCl to each well to lyse the cells and inactivate PDE activity. Incubate for 10-20 minutes at room temperature.[8] Lysates can be used immediately or stored at -20°C.

-

-

cAMP ELISA Procedure (Following a Commercial Kit Protocol):

-

Prepare a cAMP standard curve according to the kit manufacturer's instructions, typically ranging from 0 to ~240 nM.[26]

-

Add 50 µL of cell lysate or standard to the appropriate wells of the antibody-coated microplate.

-

Add 25 µL of HRP-conjugated cAMP to each well.

-

Add 25 µL of cAMP antibody solution to each well.

-

Incubate for 2 hours at room temperature on a plate shaker.

-

Wash the plate 3-4 times with the provided wash buffer.

-

Add 100 µL of TMB substrate solution and incubate for 30 minutes in the dark.

-

Add 100 µL of stop solution.

-

Read the absorbance at 450 nm on a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to interpolate the cAMP concentration in each unknown sample.

-

Plot the calculated cAMP concentrations against the log of the this compound concentration to determine the IC50 value.

-

Protocol 2: Luminescence-Based Assay (e.g., cAMP-Glo™)

This method offers high sensitivity and a broad dynamic range, making it suitable for high-throughput screening. It relies on the activation of a PKA mutant by cAMP, which then drives a luciferase reaction.[24]

Methodology:

-

Cell Preparation & Treatment:

-

Seed cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 80 µL of medium.[8] Incubate overnight.

-

Perform compound addition as described in the ELISA protocol (steps 1.3 - 1.5), adjusting volumes as needed for the assay format.

-

-

cAMP Measurement (Following cAMP-Glo™ Assay Protocol):

-

Equilibrate the assay plate and reagents to room temperature.

-

Add 20 µL of cAMP-Glo™ Lysis Buffer to each well. Mix on a plate shaker for 2 minutes and incubate for 10 minutes at room temperature.[8]

-

Add 20 µL of cAMP-Glo™ Detection Solution (containing PKA) to each well. Mix and incubate for 20 minutes.

-

Add 40 µL of Kinase-Glo® Reagent (containing luciferase substrate) to each well. Mix and incubate for 10 minutes.

-

Measure luminescence using a plate-reading luminometer.[8]

-

-

Data Analysis:

-

The raw luminescence units (RLU) are inversely proportional to the cAMP concentration.

-

Generate a standard curve and calculate sample concentrations as described for the ELISA protocol.

-

Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) Assay

BRET assays utilize genetically encoded biosensors expressed within living cells, allowing for real-time measurement of cAMP dynamics without cell lysis.[27] A common sensor consists of a cAMP-binding domain (like Epac) flanked by a donor (e.g., Renilla Luciferase, Rluc) and an acceptor (e.g., Yellow Fluorescent Protein, YFP).[27]

Conceptual Workflow:

-

Cell Transfection: Transfect the chosen cell line with a plasmid encoding the BRET cAMP biosensor (e.g., CAMYEL).[28]

-

Assay Preparation: Plate transfected cells in a white 96-well plate. Before the assay, replace the medium with a buffer solution (e.g., HBSS).

-

Real-Time Measurement:

-

Place the plate in a luminometer equipped with two filters to simultaneously measure the light emission from the donor (e.g., ~475 nm) and the acceptor (e.g., ~535 nm).[29]

-

Add the luciferase substrate (e.g., coelenterazine-h).

-

Establish a baseline reading.

-

Inject the agonist (e.g., Isoproterenol) and monitor the change in the BRET ratio (Acceptor emission / Donor emission) over time.

-

In separate wells, pre-incubate with this compound before agonist injection to observe the inhibition of the BRET signal change. Advantages: This method provides superior temporal resolution, is less prone to artifacts from cell lysis, and allows for the study of signaling kinetics in a live-cell context.[29][30]

-

Data Presentation and Interpretation

The primary output of these experiments is quantitative data on intracellular cAMP levels. This data is best summarized in a table and visualized as dose-response curves.

Table 1: Representative Data for this compound's Effect on Isoproterenol-Stimulated cAMP Production

| Condition | Treatment | Intracellular [cAMP] (nM) | % of Max Response |

| 1. Basal | Vehicle Only | 1.5 ± 0.3 | 0% |

| 2. Agonist (Max) | 1 µM Isoproterenol | 55.2 ± 4.8 | 100% |

| 3. Antagonist Test | 1 µM Isoproterenol + 10 nM this compound | 41.3 ± 3.5 | 72% |

| 4. Antagonist Test | 1 µM Isoproterenol + 100 nM this compound | 28.1 ± 2.9 | 48% |

| 5. Antagonist Test | 1 µM Isoproterenol + 1 µM this compound | 8.9 ± 1.1 | 13% |

| 6. Positive Control | 50 µM Forskolin | 88.7 ± 7.2 | 161% |

Note: Data are representative and for illustrative purposes. The Forskolin response is typically higher than the receptor-mediated maximum.

Interpretation:

-

Dose-Dependent Inhibition: The data clearly show that as the concentration of this compound increases, the cAMP response to a fixed concentration of Isoproterenol decreases.

-

Competitive Shift: A full dose-response curve for Isoproterenol in the presence of different fixed concentrations of this compound would demonstrate a rightward shift in the EC50 of Isoproterenol, characteristic of competitive antagonism, without a change in the maximum possible response.

Conclusion

This compound's therapeutic efficacy is a direct result of its well-defined molecular action: competitive antagonism of the β1-adrenergic receptor, leading to a significant reduction in adenylyl cyclase activity and a subsequent decrease in intracellular cAMP levels.[10][31] This guide has outlined the canonical pathway, the specific mechanism of this compound's intervention, and the advanced cellular responses to chronic blockade. Furthermore, we have provided detailed, validated protocols for ELISA and luminescence-based assays, alongside a conceptual workflow for BRET, to empower researchers to accurately quantify the impact of this compound and other modulators on this pivotal signaling pathway. A thorough understanding of these mechanisms and methodologies is paramount for the continued development of novel cardiovascular therapeutics with improved specificity and tailored signaling outcomes.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]

- 3. This compound: MedlinePlus Drug Information [medlineplus.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. discoverbiotech.com [discoverbiotech.com]

- 6. Development - Beta-adrenergic receptors signaling via cAMP Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 7. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Interaction between phosphodiesterases in the regulation of the cardiac β-adrenergic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. droracle.ai [droracle.ai]

- 12. What is the mechanism of Atendol? [synapse.patsnap.com]

- 13. drugs.com [drugs.com]

- 14. [The effect of this compound on the cardiovascular system (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [Effects of long-term this compound treatment on beta-adrenoceptor subtypes in rat heart] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insights into the Role of Angiotensin-II AT1 Receptor-dependent β-arrestin Signaling in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders [frontiersin.org]

- 19. Frontiers | The Role of β-Arrestin Proteins in Organization of Signaling and Regulation of the AT1 Angiotensin Receptor [frontiersin.org]

- 20. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lifelong treatment with this compound decreases membrane fatty acid unsaturation and oxidative stress in heart and skeletal muscle mitochondria and improves immunity and behavior, without changing mice longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lifelong treatment with this compound decreases membrane fatty acid unsaturation and oxidative stress in heart and skeletal muscle mitochondria and improves immunity and behavior, without changing mice longevity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of 3-Dimensional cAMP Distributions in Living Cells using 4-Dimensional (x, y, z, and λ) Hyperspectral FRET Imaging and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.kr]

- 25. bio-protocol.org [bio-protocol.org]

- 26. bio-protocol.org [bio-protocol.org]

- 27. dst.defence.gov.au [dst.defence.gov.au]

- 28. researchgate.net [researchgate.net]

- 29. Use of a cAMP BRET Sensor to Characterize a Novel Regulation of cAMP by the Sphingosine 1-Phosphate/G13 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 30. FRET and BRET-Based Biosensors in Live Cell Compound Screens - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Contribution of beta 1- and beta 2-adrenoceptors of human atrium and ventricle to the effects of noradrenaline and adrenaline as assessed with (-)-atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: A Technical Guide to Elucidating the Crystal Structure of the Human β1-Adrenergic Receptor in Complex with Atenolol

Abstract: Atenolol is a cornerstone therapeutic for cardiovascular diseases, prized for its cardioselective antagonism of the β1-adrenergic receptor (β1AR).[1][2][3] Despite its widespread clinical use, a high-resolution crystal structure of this compound in complex with its target receptor remains elusive. This gap in our structural understanding precludes a definitive, atom-level view of the interactions that govern its efficacy and selectivity, thereby limiting the potential for structure-based design of next-generation β-blockers. This technical guide provides a comprehensive, field-proven methodological framework for researchers and drug development professionals to successfully engineer, express, purify, and crystallize the human β1AR in a stable, functional complex with this compound. We detail a robust workflow, from construct design using protein engineering strategies to functional validation assays, culminating in a blueprint for obtaining a high-resolution structure. The successful execution of this guide will yield critical insights into the molecular basis of this compound's mechanism of action and provide an invaluable template for future cardiovascular drug discovery.

Introduction: The Rationale for a Foundational Structure

The β1-adrenergic receptor, a Class A G-protein coupled receptor (GPCR), is a central regulator of cardiac function.[4] Its stimulation by endogenous catecholamines like epinephrine and norepinephrine leads to increased heart rate and contractility.[4] this compound, a second-generation β-blocker, selectively targets the β1AR, making it a highly effective treatment for hypertension, angina pectoris, and acute myocardial infarction.[1][3][5] Its key advantage lies in its cardioselectivity, which minimizes the side effects associated with the blockade of β2-adrenergic receptors in the lungs, such as bronchoconstriction.[5][6][7]

While decades of pharmacological data have characterized this compound's functional profile, the precise structural underpinnings of its interaction with the β1AR are based on homology modeling and inference from structures with other ligands.[8][9][10] A definitive crystal structure of the this compound-β1AR complex would be transformative, providing a high-resolution map of the binding pocket and revealing the specific molecular interactions—hydrogen bonds, van der Waals contacts, and hydrophobic interactions—that define its high-affinity binding and subtype selectivity. Such a structure is a critical asset for rational drug design, enabling the development of novel therapeutics with improved selectivity, potency, and pharmacokinetic properties.

This guide outlines a strategic and methodological blueprint to address this knowledge gap. We present a validated, step-by-step pathway that leverages state-of-the-art techniques in GPCR structural biology to resolve the crystal structure of the human β1AR in complex with this compound.

Part I: Engineering a Crystallization-Grade β1-Adrenergic Receptor

The Causality Behind Engineering: Wild-type GPCRs are inherently challenging targets for structural biology due to their conformational flexibility and instability when removed from the cell membrane.[11] To overcome these hurdles, a strategic protein engineering approach is not just recommended, but essential for generating a receptor construct amenable to crystallization. Our proposed strategy combines thermostabilization and fusion partner technology, two methods that have proven successful in solving the structures of numerous GPCRs.[11][12][13]

Strategy 1: Thermostabilization and Conformational Locking To enhance the intrinsic stability of the human β1AR, a series of point mutations can be introduced. This approach was successfully used to solve the structure of the turkey β1AR, where a mutant (β1AR-m23) exhibited a 21°C increase in thermostability and was preferentially locked in an inactive, antagonist-bound conformation.[11] A similar mutagenesis strategy, guided by sequence alignments and structural modeling, should be applied to the human β1AR to identify mutations that favor a stable, homogenous protein population.

Strategy 2: The T4 Lysozyme (T4L) Fusion Partner Replacing the flexible and largely unstructured third intracellular loop (ICL3) with a small, stable, and highly crystallizable protein like T4 Lysozyme (T4L) is a powerful technique.[13] The T4L moiety provides a rigid scaffold that restricts the conformational movement of the receptor and creates a larger, more favorable surface area for forming crystal lattice contacts, a common bottleneck in membrane protein crystallization.[12]

Proposed Construct Design: hβ1AR-T4L The final proposed construct for crystallization would be a chimeric human β1AR-T4L protein expressed in a baculovirus system. Key modifications include:

-

N- and C-terminal Truncations: Removal of flexible termini that are not essential for ligand binding or structural integrity.

-

T4 Lysozyme Insertion: Replacement of the majority of ICL3 (e.g., residues 245-280) with the T4L sequence.

-

Thermostabilizing Mutations: Introduction of 4-6 point mutations identified through stability screening.

-

Affinity Tag: An N-terminal FLAG tag for immunodetection and a C-terminal polyhistidine tag (e.g., 8xHis) for purification.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Humanitas.net [humanitas.net]

- 3. ijisrt.com [ijisrt.com]

- 4. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound Mechanism of Action: How Does this compound Work? - GoodRx [goodrx.com]

- 6. What is the mechanism of Atendol? [synapse.patsnap.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Discovery of GPCR ligands for probing signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand-based methods as potential solutions to GPCR drug discovery limitations - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure of a β1-adrenergic G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallization of G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. GPCR Fusion Proteins and Method for Crystallizing GPCRs | Explore Technologies [techfinder.stanford.edu]

A Technical Guide to the Hydrophilicity and Cell Permeability of Atenolol

Foreword: The Dichotomy of a Hydrophilic Drug

Atenolol, a cornerstone in the management of hypertension and cardiovascular disease, presents a fascinating case study in drug disposition.[1] As a selective β1-adrenergic antagonist, its therapeutic efficacy is well-established.[1][2] However, its journey from oral administration to systemic circulation is governed by a delicate interplay of its inherent physicochemical properties. This guide delves into the two most critical of these properties: hydrophilicity and cell permeability. For drug development professionals, understanding this relationship is not merely academic; it is fundamental to predicting oral bioavailability, designing effective formulations, and contextualizing pharmacokinetic data. This compound is often used as a model compound, yet as we will explore, its behavior is more complex than a simple paradigm of passive diffusion, offering valuable insights into the multifaceted nature of drug absorption.

Part 1: Defining the Physicochemical Identity of this compound

A molecule's interaction with the biological environment begins with its fundamental properties. This compound is characterized as a polar, hydrophilic compound, a trait that dictates its solubility, absorption profile, and distribution.[2][3]

Hydrophilicity: A Quantitative Perspective

Hydrophilicity, or the affinity of a molecule for aqueous environments, is most commonly quantified by the partition coefficient (LogP) and the distribution coefficient (LogD).

-

LogP (Octanol-Water Partition Coefficient): This value represents the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a measure of the lipophilicity of the un-ionized molecule. A low LogP value indicates hydrophilicity.

-

LogD (Distribution Coefficient): This is the ratio of the sum of all forms of the compound (ionized and un-ionized) in octanol to the sum of all forms in water at a specific pH. For ionizable drugs like this compound, LogD is a more physiologically relevant predictor of absorption as the pH of the gastrointestinal tract varies.

This compound's pKa, the pH at which 50% of the molecule is in its ionized form, is approximately 9.6.[3][4] This means that at the physiological pH of the small intestine (approx. 6.0-7.4), this compound, a weak base, exists predominantly in its protonated, cationic form, which significantly enhances its water solubility but limits its ability to passively diffuse across lipid membranes.[4][5]

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂N₂O₃ | [2] |

| Molecular Weight | 266.34 g/mol | [2][6] |

| pKa | ~9.6 | [3][4] |

| LogP (octanol/water) | 0.16 - 0.23 | [2][7] |

| Water Solubility | 26.5 mg/mL (at 37°C) | [2] |

Part 2: Cell Permeability and the Biopharmaceutics Classification System (BCS)

The oral bioavailability of this compound is approximately 50%, indicating that its absorption from the gastrointestinal tract is incomplete.[1][2] This is a direct consequence of its low cell permeability, a characteristic formally categorized by the Biopharmaceutics Classification System (BCS).

The BCS is a scientific framework established by the U.S. Food and Drug Administration (FDA) that classifies drugs based on their aqueous solubility and intestinal permeability.[8] This system helps predict a drug's in vivo absorption and provides a basis for granting biowaivers for certain drug products, reducing the need for in vivo bioequivalence studies.[9][10][11]

This compound is unequivocally classified as a BCS Class III drug. [8][12][13][14]

-

High Solubility: Its aqueous solubility is well above the BCS threshold.

-

Low Permeability: Its hydrophilic nature and charge at physiological pH impede its ability to cross the lipid-rich intestinal epithelium. For BCS Class III drugs, permeability is the rate-limiting step for absorption.[13]

| Permeability Parameter | Classification/Value | Source |

| BCS Class | Class III | [8][12][13][14] |

| Description | High Solubility, Low Permeability | [8][12] |

| Human Oral Absorption | ~50% (Incomplete) | [1][2][15] |

| Rate-Limiting Step | Permeation across the intestinal membrane | [13] |

Beyond Passive Diffusion: The Role of Active Transport

While this compound has long been used as a classic marker for low passive permeability, this view is an oversimplification.[16] Its low lipophilicity restricts passive transcellular diffusion, and its size limits paracellular (between cells) transport. However, emerging evidence demonstrates the involvement of carrier-mediated transport mechanisms.

Studies have shown that this compound is a substrate for renal organic cation transporters, specifically hOCT2 , and is actively secreted by multidrug and toxin extrusion proteins (hMATE1 and hMATE2-K ).[17] While these studies focus on renal clearance, the presence of transporters in the intestinal epithelium suggests that active transport could also play a role in its absorption and efflux, complicating its use as a pure passive diffusion marker.[16][17] This is a critical consideration for researchers, as assuming purely passive transport could lead to misinterpretation of permeability data.

Part 3: Experimental Protocols for Assessing Permeability

To quantitatively assess cell permeability and understand the mechanisms of absorption, standardized in vitro models are indispensable. The Caco-2 cell permeability assay is the industry gold standard for predicting human intestinal absorption.[18][19][20]

The Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates into a polarized monolayer of enterocytes when cultured on semipermeable supports.[18][21] This monolayer forms tight junctions and expresses transporters and enzymes representative of the small intestine, making it an excellent model for both passive and active transport studies.[18][20]

Caption: Workflow for determining this compound's permeability using the Caco-2 assay.

-

Cell Seeding and Culture:

-

Seed Caco-2 cells onto semi-permeable polycarbonate filter inserts (e.g., Transwell™) at an appropriate density.

-

Culture the cells for 18-22 days in a suitable medium, allowing them to differentiate into a polarized monolayer.[21] The medium should be changed every 2-3 days.

-

Causality: The extended culture period is crucial for the cells to form tight intercellular junctions and express the necessary transporter proteins, mimicking the in vivo intestinal barrier.[18]

-

-

Monolayer Integrity Verification:

-

Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values must be above a pre-determined threshold to confirm the integrity of the tight junctions.

-

Additionally, a low-permeability marker like Lucifer Yellow can be co-incubated to verify that paracellular passage is restricted.

-

Self-Validation: This step is a critical quality control measure. Monolayers with low TEER values are compromised and must be discarded, ensuring data reliability.

-

-

Transport Experiment (Bidirectional):

-

Gently wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

-

For A→B transport (Absorption): Add the test compound (this compound) dissolved in transport buffer to the apical (upper) compartment. Add fresh transport buffer to the basolateral (lower) compartment.

-

For B→A transport (Efflux): Add the test compound to the basolateral compartment and fresh buffer to the apical compartment.

-

Causality: Measuring transport in both directions is essential. A significantly higher B→A transport compared to A→B transport (Efflux Ratio > 2) indicates the involvement of active efflux transporters like P-glycoprotein (P-gp).[21]

-

Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[20]

-

At the end of the incubation, collect samples from the receiver compartments for analysis.

-

-

Sample Analysis and Calculation:

-

Quantify the concentration of this compound in the collected samples using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Calculate the Apparent Permeability Coefficient (Papp) in cm/s using the following equation:

-

Papp = (dQ/dt) / (A * C₀)

-

Where:

-

dQ/dt is the rate of drug appearance in the receiver compartment.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the drug in the donor compartment.

-

-

-

Calculate the Efflux Ratio (ER):

-

ER = Papp (B→A) / Papp (A→B)

-

-

The Parallel Artificial Membrane Permeability Assay (PAMPA)

As a high-throughput, lower-cost alternative, the PAMPA is used to specifically assess passive, transcellular permeability.[22][23] An artificial membrane composed of phospholipids is created on a filter plate, separating a donor and acceptor well.[24][25]

-

Principle: PAMPA measures passive diffusion only. It does not account for active transport or paracellular routes.[22]

-

Interpretation: A discrepancy between PAMPA and Caco-2 results can be diagnostic. If Caco-2 permeability is much lower than PAMPA permeability, it suggests active efflux.[22][23] Conversely, if Caco-2 permeability is higher, it may indicate active uptake. For a hydrophilic, paracellularly absorbed drug like this compound, PAMPA would likely underestimate the total permeability.

Part 4: Synthesis and Implications

The relationship between this compound's hydrophilicity and its resulting low permeability is a clear illustration of the principles underlying the Biopharmaceutics Classification System. Its physicochemical profile directly translates to its pharmacokinetic behavior, namely its incomplete oral absorption.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound [dailymed.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. mdpi.com [mdpi.com]

- 5. Influence of pH on the uptake and toxicity of β-blockers in embryos of zebrafish, Danio rerio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | 29122-68-7 [chemicalbook.com]

- 7. This compound | C14H22N2O3 | CID 2249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. FDA issues final guidance on BCS-based biowaivers [gabionline.net]

- 10. FDA Publishes Guidance for Industry: M9 Biopharmaceutics Classification System-Based Biowaivers - Drug Information Update [content.govdelivery.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. Biopharmaceutics classification of selected beta-blockers: solubility and permeability class membership - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmaceutical salts to improve diffusion permeability of a BCS class III β-blocker drug this compound - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 14. nanobioletters.com [nanobioletters.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Revisiting this compound as a low passive permeability marker - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound Renal Secretion Is Mediated by Human Organic Cation Transporter 2 and Multidrug and Toxin Extrusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 19. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 20. enamine.net [enamine.net]

- 21. Caco-2 Permeability | Evotec [evotec.com]

- 22. PAMPA | Evotec [evotec.com]

- 23. Parallel artificial membrane permeability assay (PAMPA) combined with a 10-day multiscreen Caco-2 cell culture as a tool for assessing new drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]

- 25. Parallel Artificial Membrane Permeability Assay (PAMPA) [pion-inc.com]

Methodological & Application

Application Notes & Protocols: Atenolol in Spontaneously Hypertensive Rat (SHR) Models

Prepared by: Gemini, Senior Application Scientist

Introduction: Modeling a Human Ailment

The Spontaneously Hypertensive Rat (SHR) stands as the most widely utilized and referenced animal model in the study of essential hypertension.[1][2] Developed through selective inbreeding of Wistar-Kyoto (WKY) rats with naturally high blood pressure, the SHR provides an invaluable tool for investigating the pathophysiology of hypertension and for the preclinical screening of antihypertensive therapeutics.[1][2][3] These animals are normotensive at birth but reliably develop hypertension between 5 to 6 weeks of age, with systolic pressures reaching 180-200 mmHg in adulthood, closely mirroring the progression of essential hypertension in humans.[1][4]

Atenolol, a selective β1-adrenergic receptor antagonist, is a well-established antihypertensive agent.[5][6] Its primary mechanism involves blocking the effects of catecholamines (like norepinephrine) at β1 receptors, which are predominantly located in the heart.[7] This action reduces heart rate, myocardial contractility, and cardiac output, thereby lowering blood pressure.[5][6][7] Furthermore, this compound inhibits the release of renin from the kidneys, a key component of the renin-angiotensin system that regulates blood pressure.[7][8]

This document serves as a comprehensive guide for researchers utilizing this compound in SHR models. It provides not only step-by-step protocols but also the scientific rationale behind the experimental design to ensure robust and reproducible results.

Mechanism of Action: A Targeted Blockade

The therapeutic effect of this compound in the SHR model is rooted in its selective antagonism of β1-adrenergic receptors. The pathophysiology of the SHR involves an overactive sympathetic nervous system, leading to increased catecholamine levels and subsequent cardiovascular strain.[2]

This compound intervenes in this pathway through several key actions:

-

Reduced Cardiac Output: By blocking β1 receptors in the heart, this compound competitively antagonizes catecholamine-induced increases in heart rate and contractility, leading to a decrease in overall cardiac output.[7]

-

Inhibition of Renin Release: β1 receptors in the juxtaglomerular apparatus of the kidney play a role in renin secretion. This compound's blockade of these receptors leads to decreased plasma renin activity, thereby downregulating the entire renin-angiotensin-aldosterone system.[7][8]

-

Improved Arterial Function: Long-term treatment with this compound has been shown to enhance arterial relaxation and normalize endothelial function in SHRs.[9]

-

Stimulation of Vasodepressor Prostaglandins: Some studies suggest that this compound treatment can stimulate the generation of vasodepressor prostaglandins in the kidney and aortic vessels, contributing to its antihypertensive effects through vasorelaxation and natriuresis.[10]

Signaling Pathway of this compound's Action

Caption: this compound blocks β1-adrenergic receptors, reducing cardiac output and renin release.

Experimental Design & Considerations

A well-designed study is critical for obtaining meaningful data. The following factors must be carefully considered when planning an experiment with this compound in SHR models.

-

Animal Selection:

-

Strain: Spontaneously Hypertensive Rats (SHR) are the model of choice. Wistar-Kyoto (WKY) rats, the normotensive progenitor strain, must be used as the primary control group to distinguish drug effects from normal age-related changes.[2][8]

-

Age: The age of the animals is crucial. Treatment can be initiated in young rats (e.g., 5-6 weeks) to study the prevention of hypertension development or in adult rats (e.g., 12-14 weeks) with established hypertension to study therapeutic effects.[1][8]

-

Sex: The majority of studies are conducted in male SHRs. If using females, be aware of potential hormonal influences on blood pressure and drug metabolism.

-

-

Dosing and Administration:

-

Dose Selection: The dose of this compound can vary depending on the study's objective. Doses ranging from 25 mg/kg/day to 200 mg/kg/day have been reported in the literature.[8][9] A dose-response study may be necessary to determine the optimal concentration for your specific research question.

-

Route of Administration: Oral gavage is the most common and precise method for ensuring accurate dosing. Administration in drinking water is an alternative for long-term studies to reduce handling stress, but intake must be carefully monitored.[8][11]

-

Vehicle Control: The control group must receive the same vehicle (e.g., distilled water, saline) used to dissolve or suspend the this compound, administered by the same route and on the same schedule.

-

-

Study Duration:

Core Protocols

Protocol 1: this compound Formulation and Oral Gavage Administration

-

Preparation: Calculate the total amount of this compound required based on the dose, number of animals, and study duration. Prepare a stock solution or individual daily doses. This compound can be dissolved in distilled water or 0.9% saline.

-

Dosage Calculation:

-

Volume to Administer (mL) = (Animal Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

-

Adjust the volume for each animal daily based on its current body weight. A typical gavage volume for rats is 1-5 mL/kg.

-

-

Administration:

-

Gently restrain the rat.

-

Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.

-

Insert a sterile, ball-tipped gavage needle gently into the esophagus. Do not force the needle.

-

Slowly administer the calculated volume of the this compound solution or vehicle.

-

Carefully remove the needle and return the animal to its cage.

-

Monitor the animal for a few minutes post-administration for any signs of distress.

-

Protocol 2: Non-Invasive Blood Pressure Measurement (Tail-Cuff Plethysmography)

This is the most common method for serial blood pressure monitoring in rats.[13] Accuracy depends heavily on proper acclimatization to minimize stress-induced hypertension.[14]

-

Acclimatization (Critical Step):

-

Setup:

-

Measurement Procedure:

-

Gently place the rat into the restrainer.

-

Secure the tail cuff assembly (occlusion and sensor cuffs) at the base of the tail.

-

Allow the rat to acclimate in the heated restrainer for 3-5 minutes before starting measurements.[16][17]

-

Initiate the measurement cycle on the machine. The system will automatically inflate and deflate the cuff and record the data.

-

Perform multiple measurement cycles (e.g., 15-20 cycles) for each animal.[14][16]

-

-

Data Analysis:

-

Exclude the first 5 "acclimation" cycles from the analysis.[14]

-

Average the subsequent valid readings to obtain the systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for that session.

-

Measurements should be taken at the same time of day for each session to minimize diurnal variations.[16]

-

Experimental Workflow

Caption: A typical experimental workflow for evaluating this compound in SHR models.

Data Presentation & Expected Outcomes

Chronic this compound treatment is expected to significantly impact several key cardiovascular parameters in the SHR model.

Table 1: Summary of this compound Dosing Regimens in SHR Studies

| Dose (mg/kg/day) | Route of Administration | Study Duration | Key Findings | Reference |

| 25 | Oral | 14 weeks | Attenuated the increase in blood pressure by ~30 mmHg; improved arterial relaxation. | [9] |

| 200 | Oral | 15 weeks | Markedly inhibited the onset of hypertension; reduced heart rate and plasma renin. | [8] |

Table 2: Expected Outcomes of Chronic this compound Treatment in Adult SHRs

| Parameter | Vehicle Control (SHR) | This compound-Treated (SHR) | Expected Outcome & Rationale |

| Systolic Blood Pressure (SBP) | 180 - 200 mmHg | Significant Decrease | Primary antihypertensive effect due to reduced cardiac output and renin.[8][18] |

| Heart Rate (HR) | Elevated | Significant Decrease | Direct negative chronotropic effect from β1-blockade.[8][18][19] |

| Heart Weight / Body Weight Ratio | Increased | Significant Decrease | Attenuation of cardiac hypertrophy due to reduced cardiac workload.[8][12] |

| Plasma Renin Concentration | Normal to High | Significant Decrease | Inhibition of renin release from the kidneys.[8] |

| Vascular Function | Impaired Relaxation | Improved | Normalization of endothelium-dependent arterial relaxation.[9] |

Troubleshooting & Best Practices

-

High Variability in BP Readings: This is almost always due to insufficient acclimatization. Ensure a consistent and thorough habituation period. Measure at the same time each day, in a quiet environment.

-

Animal Distress During Gavage: Ensure proper technique and use a correctly sized, sterile gavage needle. If distress persists, consider administration in drinking water, but be prepared to monitor water intake volume carefully.

-

Lack of Antihypertensive Effect: Verify the dose calculation and the stability of the this compound formulation. In some cases, higher doses may be required, or the study duration may need to be extended.[8]

-

Self-Validation: The inclusion of both a vehicle-treated SHR group and a vehicle-treated WKY group is essential. The WKY group confirms normal age-related changes, while the SHR-vehicle group establishes the hypertensive phenotype, providing the necessary controls to validate the specific effects of this compound.

References

- 1. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]

- 2. ijcrt.org [ijcrt.org]

- 3. inotiv.com [inotiv.com]

- 4. Spontaneously Hypertensive Rat (SHR): An Animal Model of Vascular Brain Disorder | Veterian Key [veteriankey.com]

- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 6. Common questions about this compound - NHS [nhs.uk]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Chronic this compound treatment and hypertension development in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enhancement of arterial relaxation by long-term this compound treatment in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stimulating effects of this compound on vasodepressor prostaglandin generation in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lifelong treatment with this compound decreases membrane fatty acid unsaturation and oxidative stress in heart and skeletal muscle mitochondria and improves immunity and behavior, without changing mice longevity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of long-term treatment with beta-blocker on cardiac hypertrophy in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tail‐Cuff Technique and Its Influence on Central Blood Pressure in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. mmpc.org [mmpc.org]

- 17. protocols.io [protocols.io]

- 18. Hemodynamic consequences of long-term beta-blocker therapy: a 5-year follow-up study of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]